2-(3,5-Dimethylisoxazol-4-yl)ethanethiol

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (CAS 915923-05-6) is a heterocyclic building block comprising a 3,5-dimethylisoxazole core linked to an ethanethiol side chain (molecular formula C7H11NOS; MW 157.24 g/mol). The compound is typically supplied as a liquid with a reported purity specification of ≥95% and is classified under hazard code UN2810 (6.1 III) for toxic liquids.

Molecular Formula C7H11NOS
Molecular Weight 157.24 g/mol
CAS No. 915923-05-6
Cat. No. B1326698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylisoxazol-4-yl)ethanethiol
CAS915923-05-6
Molecular FormulaC7H11NOS
Molecular Weight157.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCS
InChIInChI=1S/C7H11NOS/c1-5-7(3-4-10)6(2)9-8-5/h10H,3-4H2,1-2H3
InChIKeyYCAOLMCCUVXXJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (CAS 915923-05-6): Key Physical Properties and Supplier Data for Research Procurement


2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (CAS 915923-05-6) is a heterocyclic building block comprising a 3,5-dimethylisoxazole core linked to an ethanethiol side chain (molecular formula C7H11NOS; MW 157.24 g/mol) [1]. The compound is typically supplied as a liquid with a reported purity specification of ≥95% and is classified under hazard code UN2810 (6.1 III) for toxic liquids . Its primary research utility lies in the well-established capacity of the 3,5-dimethylisoxazole moiety to function as an acetyl-lysine bioisostere, enabling engagement with bromodomain-containing proteins [2].

Critical Structural Distinctions: Why 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (915923-05-6) Cannot Be Replaced by Close Analogs


While the 3,5-dimethylisoxazole core is common to many BET bromodomain probes, the specific identity and length of the sulfur-containing substituent at the 4-position fundamentally alter both the compound's synthetic utility and its potential biochemical profile. The ethanethiol group in 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol provides a nucleophilic thiol handle for diverse conjugation chemistries, yet its extended ethyl linker distinguishes it from the more compact methanethiol analog (CAS 146796-45-4) and the methylthio ether variant (CAS unknown) . This difference in linker length influences molecular geometry, hydrogen-bonding capacity (with one H-bond donor vs. zero for the methylthio analog), and the spatial orientation of subsequent conjugated payloads, making the generic substitution of one 4-substituted 3,5-dimethylisoxazole for another untenable in any structure-activity relationship (SAR) or bioconjugation study .

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (915923-05-6): Comparative Evidence for Differentiated Selection in Chemical Biology


Hydrogen Bond Donor Capacity: A Definitive Differentiator Between Ethane- and Methane-Thiol Linkers

The ethanethiol group of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol confers a quantifiable hydrogen bond donor capacity that is absent in the closest analog, 3,5-Dimethyl-4-(methylthio)isoxazole. According to computed descriptors, the target compound possesses exactly one hydrogen bond donor (the thiol –SH group), whereas the methylthio analog possesses zero [1]. This single hydrogen bond donor enables the target compound to engage in specific, directional intermolecular interactions—such as with protein backbone carbonyls or water molecules—that the methylthio analog cannot replicate [1].

Chemical Biology Medicinal Chemistry Fragment-Based Drug Discovery

Impact of Linker Length on BRD4 Inhibitor Potency: Ethane vs. Methane Spacer Comparison

The length of the alkyl spacer between the isoxazole core and the terminal functional group is a critical determinant of bromodomain inhibitory potency. While 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol itself is a synthetic building block rather than an optimized inhibitor, its ethane linker provides a critical 2-carbon spacer that positions a conjugated payload differently than the 1-carbon methanethiol linker found in (3,5-Dimethylisoxazol-4-yl)methanethiol (CAS 146796-45-4) [1]. In the broader context of 3,5-dimethylisoxazole-derived BRD4 inhibitors, this seemingly minor modification of linker length is known to produce substantial changes in potency. For instance, optimized BRD4 inhibitors based on this scaffold exhibit IC50 values ranging from 0.003 µM to 0.18 µM, with specific linker modifications accounting for a 20-fold enhancement in antiproliferative activity [2][3]. The choice of ethanethiol versus methanethiol therefore dictates the initial geometry and conformational flexibility of the final inhibitor, directly influencing its ability to achieve optimal complementarity within the acetyl-lysine binding pocket [1].

Epigenetics Bromodomain Inhibitors SAR Analysis

Lipophilicity (XLogP3-AA) as a Predictor of Solubility and Permeability Differentiation

Lipophilicity, as quantified by the computed XLogP3-AA value, provides a measurable basis for differentiating 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol from its closest 4-substituted analogs. The target compound has a computed XLogP3-AA of 1.7 [1]. This value represents a significant increase in lipophilicity compared to the parent 3,5-dimethylisoxazole core (which lacks the ethanethiol side chain) and a measurable difference relative to the more compact (3,5-dimethylisoxazol-4-yl)methanethiol analog. This difference in XLogP3-AA has direct implications for predicted aqueous solubility and passive membrane permeability, key parameters that influence the compound's behavior in both biochemical assays and cellular models [1].

Physicochemical Property Assessment Drug Design ADME Prediction

Optimal Deployment Scenarios for 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol (915923-05-6) in Chemical Biology and Medicinal Chemistry


Building Blocks for Targeted BRD4 Bromodomain Inhibitor Libraries

2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is most rationally deployed as a synthetic building block for the construction of focused chemical libraries targeting the bromodomain and extra-terminal (BET) family of epigenetic readers, particularly BRD4. The 3,5-dimethylisoxazole moiety is a well-validated acetyl-lysine bioisostere [1]. The ethanethiol side chain provides a nucleophilic thiol handle that can be efficiently conjugated via thiol-ene 'click' chemistry or alkylation reactions to diverse warheads or solubilizing groups. By starting with this specific ethane linker, medicinal chemists can systematically explore SAR around the linker region, a strategy that has yielded inhibitors with sub-micromolar to low nanomolar potency (IC50 values ranging from 0.003 µM to 0.18 µM) against BRD4 and potent antiproliferative activity in cancer cell lines such as MV4-11 (IC50 = 0.09 µM) [2][3].

Bioconjugation via Thiol-Ene 'Click' Chemistry

The terminal thiol group of 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is uniquely suited for thiol-ene radical addition reactions, a robust and bioorthogonal 'click' chemistry approach. This application scenario leverages the compound's single hydrogen bond donor (the –SH group) and its favorable lipophilicity (XLogP3-AA = 1.7) for efficient conjugation to alkene-functionalized biomolecules or surfaces under mild conditions [1]. The resulting conjugates retain the 3,5-dimethylisoxazole moiety, which can be further exploited for binding to bromodomain-containing proteins, thereby enabling the creation of bifunctional probes or targeted protein degraders. The extended ethane linker provides greater conformational freedom compared to a methanethiol linker, which can be advantageous for achieving optimal orientation of the conjugated entity relative to the bromodomain binding pocket.

Fragment-Based Screening and Structure-Activity Relationship (SAR) Studies

As a low-molecular-weight (157.24 g/mol) heterocyclic fragment with a defined hydrogen bond donor capacity and a moderate lipophilicity (XLogP3-AA = 1.7), 2-(3,5-Dimethylisoxazol-4-yl)ethanethiol is an ideal candidate for fragment-based drug discovery (FBDD) campaigns [1]. The compound's physicochemical profile is well-suited for detection by biophysical methods such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR). Its use in SAR studies is further justified by the quantitative evidence that even minor alterations to the 4-position substituent—such as changing the linker length or the oxidation state of the sulfur atom—can lead to substantial (20-fold or greater) changes in cellular antiproliferative activity [2]. Therefore, this compound serves as a critical control and starting point for evaluating the impact of these precise structural modifications.

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